![molecular formula C15H21N3O2 B2787104 Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2320219-94-9](/img/structure/B2787104.png)
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-31020028, is a novel drug candidate that has gained significant attention in the scientific community. It belongs to the class of piperidine-based compounds and has shown promising results in various scientific research applications.
作用機序
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone exerts its pharmacological effects by binding to the dopamine D2 receptor and blocking its activation. This results in a decrease in the release of dopamine in the brain, leading to a reduction in the rewarding effects of drugs of abuse. It also modulates the activity of the serotonin receptor, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to reduce the release of dopamine in the brain, which is associated with the rewarding effects of drugs of abuse. It also modulates the activity of the serotonin receptor, which may contribute to its anxiolytic and antidepressant-like effects. Moreover, it has been shown to reduce cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction.
実験室実験の利点と制限
One of the advantages of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in drug addiction and other neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to investigate its potential use in the treatment of drug addiction and other neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the serotonin receptor. Furthermore, it may be useful to develop more water-soluble derivatives of this compound to overcome its solubility limitations. Overall, this compound is a promising drug candidate that has the potential to advance our understanding of dopamine and serotonin signaling in the brain.
合成法
The synthesis of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has been reported in the literature. The synthesis involves the reaction of 4-(6-methylpyridazin-3-yl)oxymethylpiperidine with cyclopropyl ketone in the presence of a catalyst. The reaction yields this compound as a white solid with a high yield.
科学的研究の応用
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has shown promising results in various scientific research applications. It has been found to be a potent and selective antagonist of the dopamine D2 receptor. It has also been reported to have anxiolytic and antidepressant-like effects in animal models. Moreover, it has been shown to reduce cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction.
特性
IUPAC Name |
cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-2-5-14(17-16-11)20-10-12-6-8-18(9-7-12)15(19)13-3-4-13/h2,5,12-13H,3-4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNSUXRRLWDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

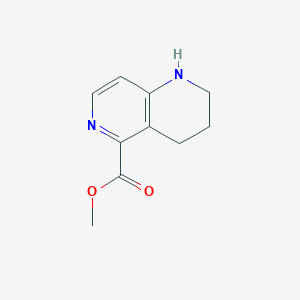
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)
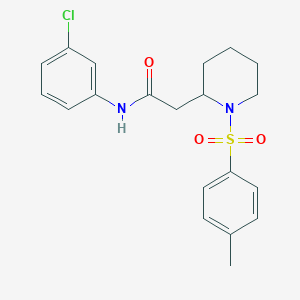
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)


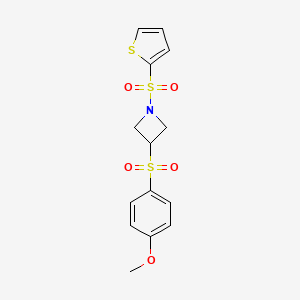
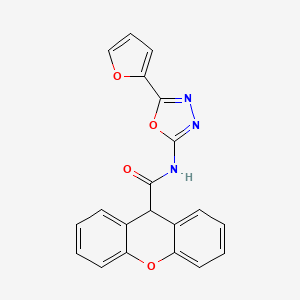
![Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2787034.png)
![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide](/img/structure/B2787035.png)
![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)
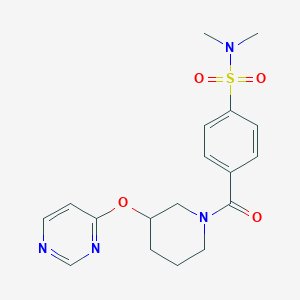
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)